molecular formula C24H20N6S2 B11182252 6-(1,3-benzothiazol-2-ylsulfanyl)-N,N'-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine

6-(1,3-benzothiazol-2-ylsulfanyl)-N,N'-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11182252
M. Wt: 456.6 g/mol
InChI Key: XLRNAGKRASSCJF-UHFFFAOYSA-N
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Description

6-(1,3-benzothiazol-2-ylsulfanyl)-N,N’-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a benzothiazole moiety linked to a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-benzothiazol-2-ylsulfanyl)-N,N’-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with nitriles to form the benzothiazole ring

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times . These methods are advantageous for scaling up the production process while maintaining the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(1,3-benzothiazol-2-ylsulfanyl)-N,N’-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine core.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazine core .

Scientific Research Applications

6-(1,3-benzothiazol-2-ylsulfanyl)-N,N’-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1,3-benzothiazol-2-ylsulfanyl)-N,N’-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine is unique due to its triazine core, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other benzothiazole derivatives and contributes to its diverse range of applications.

Properties

Molecular Formula

C24H20N6S2

Molecular Weight

456.6 g/mol

IUPAC Name

6-(1,3-benzothiazol-2-ylsulfanyl)-2-N,4-N-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C24H20N6S2/c1-15-7-5-9-17(13-15)25-21-28-22(26-18-10-6-8-16(2)14-18)30-23(29-21)32-24-27-19-11-3-4-12-20(19)31-24/h3-14H,1-2H3,(H2,25,26,28,29,30)

InChI Key

XLRNAGKRASSCJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)SC3=NC4=CC=CC=C4S3)NC5=CC=CC(=C5)C

Origin of Product

United States

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